Cas no 87172-91-6 (2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-)

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- structure
87172-91-6 structure
Nome do Produto:2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
N.o CAS:87172-91-6
MF:C10H16O4
MW:200.231643676758
CID:1865285

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
    • (7R)-3,7-dimethyloct-2-enedioic acid
    • (2E,7R)-3,7-Dimethyl-2-octenedioic acid (ACI)
    • 2-Octenedioic acid, 3,7-dimethyl-, [R-(E)]- (ZCI)
    • (R)-(-)-Callosobruchusic acid
    • Inchi: 1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1
    • Chave InChI: VNSKHKIHRLWODC-HYDMIIDASA-N
    • SMILES: C(CC[C@@H](C)C(=O)O)/C(/C)=C/C(=O)O

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BioAustralis
BIA-C2359-2.50mg
Callosobruchusic acid
87172-91-6 >95% by HPLC
2.50mg
$685.00 2024-09-24
A2B Chem LLC
AD92742-2.5mg
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
87172-91-6 ≥95%
2.5mg
$634.00 2024-04-19
BioAustralis
BIA-C2359-2.50 mg
Callosobruchusic acid
87172-91-6 >95%byHPLC
2.50mg
$620.00 2023-09-06
BioAustralis
BIA-C2359-0.50mg
Callosobruchusic acid
87172-91-6 >95% by HPLC
0.50mg
$195.00 2024-09-24
1PlusChem
1P008FNQ-2.5mg
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
87172-91-6 ≥95%
2.5mg
$843.00 2024-04-21
BioAustralis
BIA-C2359-0.50 mg
Callosobruchusic acid
87172-91-6 >95%byHPLC
0.50mg
$177.00 2023-09-06

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: tert-Butyl methyl ether ,  Water ;  14 h, 0 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium diisopropylamide ,  Cuprous iodide Solvents: Tetrahydrofuran ,  Hexane ;  -110 °C; 2 h, -110 °C → -30 °C
1.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  1 h, -30 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
2.2 Reagents: Sodium sulfate Solvents: Water ;  rt
3.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
4.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
4.2 0 °C; 2 h, 100 °C
5.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
6.2 Reagents: Sodium sulfate Solvents: Water ;  rt
7.1 Solvents: tert-Butyl methyl ether ,  Water ;  9 h, 0 °C
8.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
9.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 3

Condições de reacção
1.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
2.1 Solvents: tert-Butyl methyl ether ,  Water ;  14 h, 0 °C
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
4.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
1.2 rt; 6 h, reflux
2.1 Reagents: Salicylic acid ,  tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ,  Water ;  2 d, rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  overnight, 0 °C
3.1 Reagents: Lithium diisopropylamide ,  Cuprous iodide Solvents: Tetrahydrofuran ,  Hexane ;  -110 °C; 2 h, -110 °C → -30 °C
3.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  1 h, -30 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
4.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
4.2 Reagents: Sodium sulfate Solvents: Water ;  rt
5.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
6.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
6.2 0 °C; 2 h, 100 °C
7.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
8.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
8.2 Reagents: Sodium sulfate Solvents: Water ;  rt
9.1 Solvents: tert-Butyl methyl ether ,  Water ;  9 h, 0 °C
10.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
11.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 6

Condições de reacção
1.1 Solvents: tert-Butyl methyl ether ,  Water ;  9 h, 0 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 7

Condições de reacção
1.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
1.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 24 h, rt
2.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
2.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

Método de produção 9

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
2.2 0 °C; 2 h, 100 °C
3.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
4.2 Reagents: Sodium sulfate Solvents: Water ;  rt
5.1 Solvents: tert-Butyl methyl ether ,  Water ;  8 h, 25 °C
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
7.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
2.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
3.2 0 °C; 2 h, 100 °C
4.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
5.2 Reagents: Sodium sulfate Solvents: Water ;  rt
6.1 Solvents: tert-Butyl methyl ether ,  Water ;  14 h, 0 °C
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
8.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  overnight, rt
2.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
2.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 0 °C; 2 h, 100 °C
2.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
3.2 Reagents: Sodium sulfate Solvents: Water ;  rt
4.1 Solvents: tert-Butyl methyl ether ,  Water ;  9 h, 0 °C
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
6.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 14

Condições de reacção
1.1 Reagents: Salicylic acid ,  tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ,  Water ;  2 d, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  overnight, 0 °C
2.1 Reagents: Lithium diisopropylamide ,  Cuprous iodide Solvents: Tetrahydrofuran ,  Hexane ;  -110 °C; 2 h, -110 °C → -30 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  1 h, -30 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
3.2 Reagents: Sodium sulfate Solvents: Water ;  rt
4.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
5.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
5.2 0 °C; 2 h, 100 °C
6.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
7.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
7.2 Reagents: Sodium sulfate Solvents: Water ;  rt
8.1 Solvents: tert-Butyl methyl ether ,  Water ;  8 h, 25 °C
9.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
10.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 15

Condições de reacção
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
2.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 16

Condições de reacção
1.1 Solvents: Pyridine ;  1 h, 0 °C; 14 h, 10 °C
2.1 Reagents: Sodium iodide Solvents: Acetone ;  overnight, rt
3.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
3.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

Método de produção 17

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Water ;  rt
2.1 Solvents: Pyridine ;  1 h, 0 °C; 14 h, 10 °C
3.1 Reagents: Sodium iodide Solvents: Acetone ;  overnight, rt
4.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
4.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
5.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

Método de produção 18

Condições de reacção
1.1 Solvents: tert-Butyl methyl ether ,  Water ;  8 h, 25 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
2.2 Reagents: Sodium sulfate Solvents: Water ;  rt
3.1 Solvents: tert-Butyl methyl ether ,  Water ;  14 h, 0 °C
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
5.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
Referência
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- Raw materials

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- Preparation Products

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